

# Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Cat. No.: B169365

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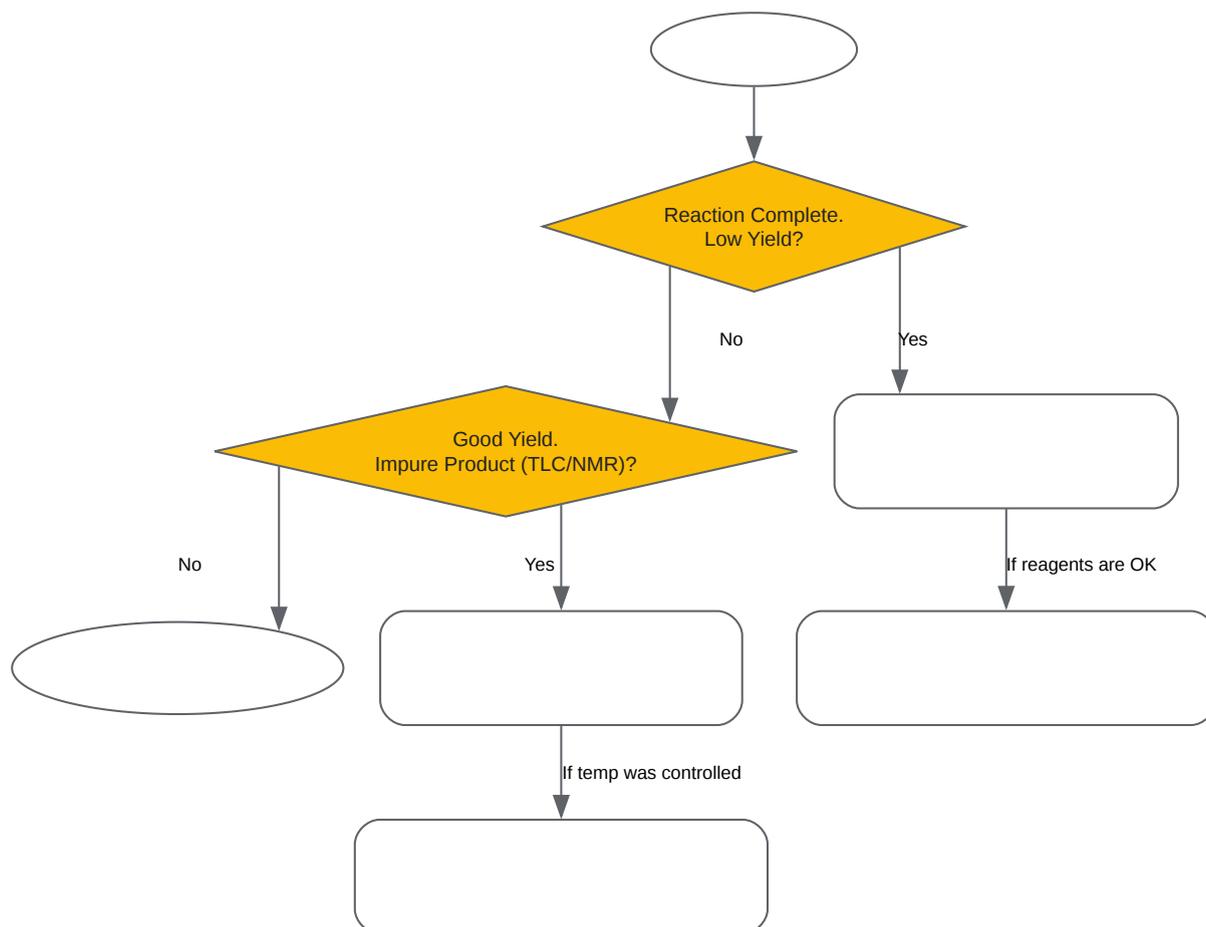
Welcome to the technical support guide for the synthesis of **5-Chloro-2-hydroxy-3-nitrobenzaldehyde**. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes effectively.

## Synthesis Overview: The Nitration of 4-Chlorosalicylaldehyde

The most common and direct route to synthesizing **5-Chloro-2-hydroxy-3-nitrobenzaldehyde** is through the electrophilic aromatic substitution of 4-chlorosalicylaldehyde. This reaction involves the introduction of a nitro group (-NO<sub>2</sub>) onto the benzene ring using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), aldehyde (-CHO), and chloro (-Cl) groups. The powerful ortho-, para-directing influence of the hydroxyl group, combined with the meta-directing aldehyde and ortho-, para-directing chloro group, guides the incoming electrophile (the nitronium ion, NO<sub>2</sub><sup>+</sup>) to the C3 position, yielding the desired product.

## Reaction Pathway Diagram



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